GW604714X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

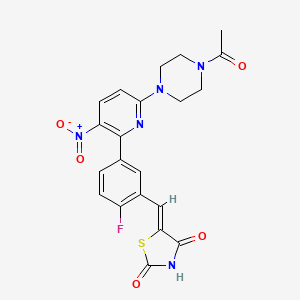

IUPAC Name |

(5Z)-5-[[5-[6-(4-acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5S/c1-12(28)25-6-8-26(9-7-25)18-5-4-16(27(31)32)19(23-18)13-2-3-15(22)14(10-13)11-17-20(29)24-21(30)33-17/h2-5,10-11H,6-9H2,1H3,(H,24,29,30)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGVKWZJGXGNDP-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)C=C4C(=O)NC(=O)S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)/C=C\4/C(=O)NC(=O)S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of GW604714X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the translocation of pyruvate from the cytosol into the mitochondrial matrix. This document provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in metabolism, oncology, and drug discovery.

Introduction

The mitochondrial pyruvate carrier (MPC) is a heterodimeric protein complex situated in the inner mitochondrial membrane, composed of MPC1 and MPC2 subunits. It plays a pivotal role in cellular energy metabolism by linking glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation within the mitochondria. By controlling the influx of pyruvate, the MPC is a key regulatory node in cellular metabolic decisions. Dysregulation of MPC function has been implicated in various diseases, including cancer and metabolic disorders. This compound has emerged as a valuable chemical tool for studying the physiological and pathophysiological roles of the MPC due to its high potency and specificity.

Mechanism of Action

This compound exerts its inhibitory effect on the MPC through a dual mechanism. It acts as a competitive inhibitor by occupying the pyruvate binding site within the transporter. Additionally, it is proposed to stall the conformational changes necessary for the transport cycle, effectively locking the carrier in a state that is unable to translocate pyruvate.[1] This dual action contributes to its high potency.

The chemical structure of this compound, a thiazolidinedione derivative, is believed to interact with a critical cysteine residue on the MPC.[1] Evidence suggests the presence of an activated double bond in the molecule that can react with the thiol group of this cysteine.[1] However, this covalent modification is thought to be reversible, as indicated by the lack of a permanently labeled protein on SDS-PAGE analysis following inhibitor binding.[1]

While this compound is a highly specific inhibitor of the MPC, it has been shown to inhibit the plasma membrane monocarboxylate transporter (MCT1) at concentrations that are more than four orders of magnitude greater than those required to inhibit the MPC.[2] This significant difference in potency underscores the selectivity of this compound for the mitochondrial pyruvate carrier.

Quantitative Inhibitory Data

The inhibitory potency and binding characteristics of this compound have been determined through various biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Target | Species/Tissue | Value | Reference |

| Ki | MPC | Rat Heart Mitochondria | 0.057 ± 0.010 nM | |

| Ki | MPC | Rat Liver & Yeast Mitochondria | < 0.1 µM | |

| Inhibitor Binding Sites | MPC | Rat Heart Mitochondria | 56.0 ± 0.9 pmol/mg protein | |

| Inhibitor Binding Sites | MPC | Rat Kidney Mitochondria | 40 pmol/mg protein | |

| Inhibitor Binding Sites | MPC | Rat Liver Mitochondria | 26 pmol/mg protein | |

| Inhibitor Binding Sites | MPC | Rat Brain Mitochondria | 20 pmol/mg protein | |

| Inhibition of L-lactate transport | MCT1 | Rat Red Blood Cells | 10 µM reduces uptake to 30% of control |

Signaling and Interaction Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the mitochondrial inner membrane.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound, based on the work of Hildyard et al., 2005.

Measurement of Mitochondrial Respiration

This assay assesses the effect of this compound on pyruvate-driven mitochondrial oxygen consumption.

Workflow Diagram:

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from fresh rat heart tissue by differential centrifugation in a buffer containing 250 mM sucrose, 5 mM Tris-HCl, and 2 mM EGTA, pH 7.4.

-

Respiration Buffer: Prepare a respiration buffer containing 125 mM KCl, 20 mM HEPES, 2.5 mM potassium phosphate, 1 mM MgCl2, and 0.5 mM EGTA, pH 7.2.

-

Oxygen Consumption Measurement:

-

Add isolated mitochondria (0.5 mg/mL) to the respiration buffer in a sealed, temperature-controlled chamber (e.g., 30°C) equipped with a Clark-type oxygen electrode.

-

Add the respiratory substrates, 5 mM pyruvate and 2.5 mM malate.

-

Initiate state 3 respiration by adding 150 µM ADP.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and record the rate of oxygen consumption.

-

Control experiments should be performed with the solvent alone.

-

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of pyruvate-dependent respiration (IC50). The Ki can be calculated from these titration curves.

Direct Measurement of Pyruvate Transport

This assay directly quantifies the uptake of radiolabeled pyruvate into isolated mitochondria.

Protocol:

-

Mitochondrial Preparation: Use freshly isolated rat liver or heart mitochondria as described above.

-

Uptake Buffer: Prepare an uptake buffer containing 100 mM KCl, 20 mM HEPES, and 1 mM EGTA, pH 7.4.

-

Transport Assay:

-

Pre-incubate mitochondria (1 mg/mL) in the uptake buffer with various concentrations of this compound for a specified time (e.g., 2 minutes) at a low temperature (e.g., 4°C).

-

Initiate pyruvate transport by adding a known concentration of [14C]-pyruvate.

-

After a short incubation period (e.g., 10-30 seconds), terminate the transport by adding a potent MPC inhibitor (e.g., a high concentration of UK5099) and rapidly pelleting the mitochondria by centrifugation through a layer of silicone oil.

-

Aspirate the supernatant and the oil layer.

-

-

Quantification: Lyse the mitochondrial pellet and measure the amount of incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the rate of pyruvate uptake and determine the Ki for this compound by analyzing the inhibition of uptake at different inhibitor concentrations.

L-Lactate Transport Assay in Red Blood Cells

This assay measures the effect of this compound on MCT1-mediated lactate transport.

Protocol:

-

Cell Preparation: Obtain fresh rat red blood cells and wash them multiple times in a saline buffer.

-

Transport Buffer: Prepare a transport buffer (e.g., PBS) at the desired pH.

-

Uptake Measurement:

-

Pre-incubate the red blood cells with this compound at the desired concentration (e.g., 10 µM) for a set period.

-

Initiate lactate uptake by adding [14C]-L-lactate (e.g., 0.5 mM).

-

At various time points, take aliquots of the cell suspension and centrifuge them through a layer of oil to separate the cells from the medium.

-

Measure the radioactivity in the cell pellet.

-

-

Data Analysis: Determine the initial rate of lactate uptake and compare the rates in the presence and absence of this compound to quantify the extent of inhibition.

Conclusion

This compound is a powerful and selective inhibitor of the mitochondrial pyruvate carrier. Its mechanism of action, involving both competitive binding and conformational locking, results in potent inhibition of pyruvate transport into the mitochondria. The significant difference in its potency for MPC versus MCT1 makes it an excellent tool for dissecting the specific roles of mitochondrial pyruvate metabolism in various cellular processes. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this compound and other potential MPC inhibitors in a research setting.

References

An In-depth Technical Guide to GW604714X: A Potent Inhibitor of the Mitochondrial Pyruvate Carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW604714X, a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and neurodegenerative diseases. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Introduction to the Mitochondrial Pyruvate Carrier (MPC)

The transport of pyruvate into the mitochondrial matrix is a pivotal step in cellular energy metabolism.[1] This process is facilitated by the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex located in the inner mitochondrial membrane.[2] The MPC is composed of two subunits, MPC1 and MPC2.[2] Once inside the mitochondria, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle to generate reducing equivalents for ATP production through oxidative phosphorylation.[2] The MPC, therefore, acts as a central regulatory node in cellular metabolism, influencing glucose oxidation, gluconeogenesis, and lipogenesis.[1]

This compound: A Highly Specific MPC Inhibitor

This compound is a potent, non-competitive inhibitor of the MPC. It exhibits high specificity for the MPC, with a Ki value of less than 0.1 nM. This potency is significantly greater than that of other known MPC inhibitors, such as UK5099 (Ki of 5-10 nM). While this compound can also inhibit the plasma membrane monocarboxylate transporter (MCT1), it does so at concentrations more than four orders of magnitude higher than those required for MPC inhibition, highlighting its specificity.

Mechanism of Action

The proposed mechanism of action for this compound involves an activated double bond that is thought to react with a critical cysteine residue on the MPC. Spectroscopic analysis has shown that the absorbance spectrum of this compound is altered in the presence of β-mercaptoethanol, a thiol-containing compound, which supports the hypothesis of a reversible covalent modification of a cysteine residue within the carrier protein. This interaction effectively blocks the transport of pyruvate into the mitochondrial matrix. Cryo-electron microscopy studies have revealed that this compound binds to the matrix-facing conformation of the MPC, trapping it in this state and preventing substrate translocation.

Figure 1. Mechanism of this compound inhibition of the mitochondrial pyruvate carrier.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its interaction with the MPC.

| Parameter | Value | Species/Tissue | Reference |

| Ki (MPC) | < 0.1 nM | Rat Liver & Yeast Mitochondria | |

| Ki (MPC) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |

| Concentration of Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria |

Table 1. Kinetic parameters of this compound for the Mitochondrial Pyruvate Carrier.

| Tissue | MPC Content (pmol/mg protein) | Reference |

| Heart | 56 | |

| Kidney | 40 | |

| Liver | 26 | |

| Brain | 20 |

Table 2. Mitochondrial Pyruvate Carrier content in various rat tissues.

| Compound | Target | Ki / IC50 | Reference |

| This compound | MPC | < 0.1 nM (Ki) | |

| GW450863X | MPC | 0.60 ± 0.12 nM (Ki) | |

| UK5099 | MPC | ~5-10 nM (Ki) | |

| This compound | MCT1 | > 1 µM |

Table 3. Comparative inhibitory activities of this compound and other related compounds.

Impact on Cellular Metabolism and Signaling

Inhibition of the MPC by this compound has profound effects on cellular metabolism. By blocking pyruvate entry into the mitochondria, it forces cells to rely on alternative energy sources. This leads to a metabolic shift towards increased oxidation of fatty acids and amino acids, particularly glutamate, to fuel the TCA cycle and maintain cellular energy homeostasis. This metabolic reprogramming has been shown to be neuroprotective in models of excitotoxicity by reducing the neuronal glutamate pool available for excitotoxic release.

Figure 2. Metabolic reprogramming induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Isolation of Mitochondria from Rat Liver and Heart

This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

-

Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA, 0.05% BSA.

-

Washing buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES (pH 7.4).

-

Potter-Elvehjem homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the rat and quickly excise the liver and/or heart.

-

Place the tissue in ice-cold homogenization buffer.

-

Mince the tissue thoroughly with scissors.

-

Homogenize the minced tissue in 5-10 volumes of ice-cold homogenization buffer using 5-10 strokes of the Potter-Elvehjem homogenizer at a low speed.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C. For heart mitochondria, perform this wash step twice; for liver mitochondria, perform it three times.

-

Resuspend the final mitochondrial pellet in a minimal volume of washing buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Keep the isolated mitochondria on ice and use them within a few hours for functional assays.

Measurement of Pyruvate-Dependent Mitochondrial Respiration

This assay measures the effect of this compound on oxygen consumption by isolated mitochondria in the presence of pyruvate.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).

-

Substrates: Pyruvate, Malate.

-

ADP.

-

This compound stock solution (in DMSO).

Procedure:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add isolated mitochondria (typically 0.05-0.2 mg/mL) to the respirometer chambers containing pre-warmed respiration buffer.

-

Measure the basal respiration rate (State 2).

-

Add pyruvate (e.g., 5 mM) and malate (e.g., 2 mM) to initiate pyruvate-dependent respiration.

-

Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate State 3 respiration (maximal oxidative phosphorylation).

-

Once a stable State 3 respiration rate is achieved, add this compound at the desired concentration(s) and record the inhibition of oxygen consumption.

-

As a control, add a known uncoupler (e.g., FCCP) to measure maximal electron transport system capacity.

-

Data is expressed as oxygen consumption rate (pmol O2/s/mg mitochondrial protein).

Figure 3. Experimental workflow for measuring pyruvate-dependent mitochondrial respiration.

[¹⁴C]-Pyruvate Uptake Assay in Isolated Mitochondria

This direct assay measures the transport of radiolabeled pyruvate into mitochondria.

Materials:

-

Isolated mitochondria.

-

Uptake buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2.

-

[¹⁴C]-Pyruvate.

-

Unlabeled pyruvate.

-

Inhibitor stop solution (e.g., a high concentration of a known MPC inhibitor like UK5099 or α-cyano-4-hydroxycinnamate).

-

Scintillation fluid and counter.

Procedure:

-

Pre-cool all solutions and equipment to 4°C.

-

Prepare a reaction mix in the uptake buffer containing [¹⁴C]-pyruvate at the desired specific activity and concentration, with or without this compound.

-

Initiate the transport by adding a small volume of concentrated mitochondrial suspension (e.g., 1-2 mg/mL final concentration) to the reaction mix.

-

Allow the uptake to proceed for a short, defined time (e.g., 10-60 seconds).

-

Terminate the transport by adding an excess of ice-cold inhibitor stop solution.

-

Rapidly separate the mitochondria from the uptake medium by centrifugation through a layer of silicone oil or by rapid filtration.

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of pyruvate uptake (nmol/min/mg protein).

Conclusion

This compound is a powerful and highly specific research tool for investigating the role of the mitochondrial pyruvate carrier in cellular metabolism and disease. Its high potency and selectivity make it an invaluable compound for elucidating the downstream consequences of MPC inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting the MPC. As our understanding of the central role of the MPC in various pathologies continues to grow, specific inhibitors like this compound will be instrumental in advancing the development of novel therapeutic strategies.

References

The Role of GW604714X in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, compelling cells to adopt alternative metabolic pathways. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, off-target effects, and the broader metabolic consequences of MPC inhibition. Detailed experimental protocols for studying its effects and quantitative data on its activity are presented to facilitate further research and drug development efforts.

Introduction to this compound and the Mitochondrial Pyruvate Carrier

The mitochondrial pyruvate carrier (MPC) is a heterodimeric protein complex, composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. It plays a pivotal role in cellular energy metabolism by transporting pyruvate, the end-product of glycolysis, into the mitochondria. Once inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the TCA cycle and subsequent oxidative phosphorylation. The transport of pyruvate into the mitochondria is a crucial control point in the metabolism of glucose, fatty acids, and some amino acids[1].

This compound is a member of the thiazolidinedione class of compounds and has been identified as a potent inhibitor of the MPC. Its high specificity for the MPC makes it a valuable tool for studying the metabolic consequences of blocking this central pathway.

Mechanism of Action

This compound acts as a highly specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC)[2]. The proposed mechanism involves the interaction of its activated double bond with a critical cysteine residue on the MPC, although this covalent modification is thought to be reversible. This binding event physically obstructs the transport of pyruvate across the inner mitochondrial membrane.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its off-target effects.

Table 1: Inhibitory Potency of this compound on the Mitochondrial Pyruvate Carrier

| Parameter | Value | Species/Tissue | Reference |

| Ki | < 0.1 nM | Not Specified | [2] |

| Ki | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |

| Concentration of Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |

| Concentration of Inhibitor Binding Sites | 40 pmol/mg protein | Rat Kidney Mitochondria | |

| Concentration of Inhibitor Binding Sites | 26 pmol/mg protein | Rat Liver Mitochondria | |

| Concentration of Inhibitor Binding Sites | 20 pmol/mg protein | Rat Brain Mitochondria |

Table 2: Off-Target Effects of this compound

| Target | Effect | Concentration | Notes | Reference |

| Monocarboxylate Transporter 1 (MCT1) | Inhibition of L-lactate transport | 10 µM reduces uptake to 30% of control | Concentrations required are over 4 orders of magnitude greater than for MPC inhibition.[2] | [2] |

| KATP Channels | Inhibition of cellular potassium import | Not specified | This effect has been noted for thiazolidinedione inhibitors. |

Experimental Protocols

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is a representative method for assessing the effect of this compound on pyruvate-driven mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

-

Isolated mitochondria

-

Seahorse XF Assay Medium (or a suitable respiration buffer, e.g., MiR05)

-

Substrates: Pyruvate, Malate

-

ADP

-

This compound (or other inhibitors)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XFe96 or XFe24 Analyzer

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.

-

Plate Seeding: Add 2-5 µg of isolated mitochondria per well of a Seahorse XF plate in a final volume of 50 µL of mitochondrial assay buffer. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

Substrate Addition: After centrifugation, gently add 130 µL of pre-warmed assay medium containing 10 mM pyruvate and 2 mM malate to each well.

-

Equilibration: Incubate the plate at 37°C for 8-10 minutes to allow for temperature and pH equilibration.

-

Seahorse Assay:

-

Basal Respiration (State 2): Measure the baseline oxygen consumption rate (OCR) in the presence of substrates.

-

State 3 Respiration: Inject ADP (final concentration 1-4 mM) to stimulate ATP synthesis and measure the increase in OCR.

-

Inhibitor Addition: Inject this compound at the desired concentration and measure the subsequent change in OCR. A dose-response curve can be generated by using a range of inhibitor concentrations.

-

State 4o Respiration: Inject oligomycin (final concentration 1-2.5 µg/mL) to inhibit ATP synthase. The remaining OCR is due to proton leak.

-

Maximal Respiration: Inject FCCP (final concentration 0.5-2 µM) to uncouple the electron transport chain from ATP synthesis and measure the maximal OCR.

-

Non-Mitochondrial Respiration: Inject a mixture of rotenone (final concentration 1 µM) and antimycin A (final concentration 1 µM) to block the electron transport chain and determine the non-mitochondrial oxygen consumption.

-

[14C]-Pyruvate Uptake Assay in Isolated Mitochondria

This protocol describes a method to directly measure the transport of pyruvate into isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Uptake Buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

[14C]-Pyruvate (radiolabeled pyruvate)

-

Unlabeled pyruvate

-

This compound (or other inhibitors)

-

Stop Buffer (e.g., ice-cold uptake buffer containing a high concentration of a non-radiolabeled MPC inhibitor like UK5099)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Mitochondria Preparation: Resuspend isolated mitochondria in ice-cold uptake buffer to a final concentration of 1-2 mg/mL.

-

Reaction Setup: Prepare reaction tubes on ice. Each tube will contain the uptake buffer and the desired concentration of this compound or vehicle control.

-

Initiate Uptake: To start the reaction, add a small volume of a stock solution containing a mixture of [14C]-pyruvate and unlabeled pyruvate to the reaction tubes, bringing them to the desired final pyruvate concentration. Immediately add the mitochondrial suspension to initiate the uptake.

-

Time Course: At specific time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by adding a large volume of ice-cold stop buffer.

-

Separation: Rapidly separate the mitochondria from the uptake medium. This can be achieved by centrifuging the tubes at high speed in a microcentrifuge and aspirating the supernatant, or by vacuum filtration through a membrane filter that retains the mitochondria.

-

Quantification: Lyse the mitochondrial pellet or place the filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of pyruvate uptake (nmol/min/mg protein) for each condition. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.

Signaling Pathways and Metabolic Consequences of MPC Inhibition

Inhibition of the MPC by this compound has profound effects on cellular metabolism, forcing a rewiring of metabolic pathways to compensate for the lack of mitochondrial pyruvate.

Central Carbon Metabolism

By blocking pyruvate entry into the TCA cycle, this compound effectively uncouples glycolysis from mitochondrial oxidative phosphorylation. This leads to an accumulation of cytosolic pyruvate, which is then preferentially converted to lactate by lactate dehydrogenase to regenerate NAD+ for continued glycolysis.

Caption: Inhibition of MPC by this compound blocks pyruvate entry into the mitochondria.

Alternative Fuel Sources

With pyruvate oxidation blocked, cells must rely on alternative substrates to fuel the TCA cycle and maintain energy production. This includes an increased uptake and catabolism of fatty acids and certain amino acids.

-

Glutamine Metabolism: Glutamine can be converted to glutamate, which is then deaminated to α-ketoglutarate, an intermediate of the TCA cycle.

-

Branched-Chain Amino Acid (BCAA) Catabolism: Inhibition of the MPC has been shown to stimulate the catabolism of BCAAs.

-

Fatty Acid Oxidation: Cells can increase their reliance on β-oxidation of fatty acids to produce acetyl-CoA.

Caption: MPC inhibition promotes the use of alternative fuels like glutamine and fatty acids.

Structure-Activity Relationship (SAR)

This compound belongs to the thiazolidinedione class of MPC inhibitors. The structure-activity relationship for this class of compounds indicates that the thiazolidinedione core is important for activity. Modifications to the side chains can significantly impact potency and specificity. The presence of an activated double bond is a common feature among potent MPC inhibitors and is believed to be crucial for their interaction with the carrier protein.

Conclusion

This compound is a powerful research tool for investigating the central role of the mitochondrial pyruvate carrier in cellular metabolism. Its high potency and specificity allow for the targeted disruption of pyruvate transport, enabling a detailed examination of the subsequent metabolic reprogramming. Understanding the multifaceted effects of MPC inhibition, from changes in central carbon metabolism to the utilization of alternative fuel sources, is crucial for the development of novel therapeutic strategies targeting metabolic diseases and cancer. This guide provides a foundational understanding and practical protocols to aid researchers in further exploring the function of this compound and the broader implications of MPC modulation.

References

An In-depth Technical Guide to GW604714X: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for cellular metabolism. This document provides a comprehensive overview of the fundamental properties, structure, and mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals in drug development and metabolic research. The information presented herein is compiled from structural and functional studies, detailing its inhibitory characteristics and interaction with its molecular target.

Core Properties of this compound

This compound is a member of the thiazolidinedione class of compounds.[1][2] It is a potent inhibitor of mitochondrial respiration that is specifically supported by pyruvate, with negligible effects on respiration driven by other substrates.[1][3][4] This specificity stems from its high affinity for the mitochondrial pyruvate carrier (MPC).

Chemical Structure

This compound is a complex molecule composed of three heterocyclic moieties (thiazolidinedione, nitropyridine, and acetyl-piperazine) and a homocyclic fluorophenyl group.

Physicochemical Properties

While detailed physicochemical data is not extensively published in the provided search results, its hydrophobic nature is noted.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. This binding event physically obstructs the translocation of pyruvate from the cytosol into the mitochondrial matrix, a crucial step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

Structural studies have revealed that this compound binds within a central cavity of the MPC, interacting with residues from both MPC1 and MPC2. This binding traps the transporter in a matrix-facing conformation, preventing it from binding and transporting pyruvate from the cytosol. Key residues identified as being involved in the interaction include Y62 and F66 from MPC1, and K49, W82, Y85, and L96 from MPC2. The thiazolidinedione headgroup of this compound occupies the putative substrate-binding site.

Quantitative Inhibitory Data

The potency and specificity of this compound have been quantified in various studies.

| Parameter | Value | Species/Tissue | Reference |

| Ki for MPC | < 0.1 nM | Rat Liver & Yeast Mitochondria | |

| Ki for MPC | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |

| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |

| Inhibitor Binding Sites | 40 pmol/mg protein | Rat Kidney Mitochondria | |

| Inhibitor Binding Sites | 26 pmol/mg protein | Rat Liver Mitochondria | |

| Inhibitor Binding Sites | 20 pmol/mg protein | Rat Brain Mitochondria |

This compound also inhibits the plasma membrane monocarboxylate transporter 1 (MCT1), but at concentrations more than four orders of magnitude higher than those required to inhibit the MPC, highlighting its specificity.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize this compound.

Measurement of Mitochondrial Pyruvate Transport

The direct inhibition of pyruvate transport by this compound can be measured using radiolabeled pyruvate.

-

Objective: To quantify the inhibitory effect of this compound on the rate of pyruvate uptake into isolated mitochondria.

-

Methodology:

-

Isolate mitochondria from a target tissue (e.g., rat liver or heart) via differential centrifugation.

-

Pre-incubate the isolated mitochondria with varying concentrations of this compound.

-

Initiate pyruvate transport by adding a solution containing [14C]-labeled pyruvate.

-

After a defined incubation period, rapidly terminate the transport process, often by adding a potent inhibitor like α-cyano-4-hydroxycinnamate and separating the mitochondria from the incubation medium through centrifugation through a layer of silicone oil.

-

Measure the amount of radioactivity in the mitochondrial pellet using liquid scintillation counting to determine the rate of pyruvate uptake.

-

Calculate the Ki value by analyzing the inhibition of pyruvate transport at different concentrations of this compound.

-

Inhibitor Titration of Pyruvate-Dependent Respiration

This method assesses the functional consequence of MPC inhibition by measuring oxygen consumption.

-

Objective: To determine the concentration of inhibitor binding sites and the Ki for this compound by measuring its effect on pyruvate-fueled mitochondrial respiration.

-

Methodology:

-

Isolate mitochondria from a specific tissue (e.g., rat heart).

-

Place the mitochondrial suspension in a sealed chamber equipped with an oxygen electrode to monitor oxygen concentration.

-

Provide ADP to stimulate state 3 respiration.

-

Add pyruvate as the respiratory substrate and measure the rate of oxygen consumption.

-

Titrate in increasing concentrations of this compound and record the corresponding inhibition of the respiration rate.

-

The concentration of inhibitor binding sites and the Ki can then be determined from a plot of the inhibited respiration rate against the concentration of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

GW604714X: A Technical Guide to a Seminal Mitochondrial Pyruvate Carrier Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). Since its discovery, this compound has been a critical research tool for elucidating the physiological and pathophysiological roles of mitochondrial pyruvate transport. This document details the discovery, history, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in metabolism, oncology, and drug discovery.

Discovery and History

This compound was first described in a 2005 publication by Hildyard et al. as a member of a novel class of thiazolidine compounds that potently inhibit mitochondrial respiration supported by pyruvate.[1] This discovery predates the molecular identification of the mitochondrial pyruvate carrier complex, which consists of the MPC1 and MPC2 proteins. The identification of this compound and its analogue, GW450863X, provided researchers with highly specific chemical probes to study the function of this crucial metabolic gatekeeper.

The discovery process involved screening for compounds that could selectively inhibit pyruvate-driven respiration in isolated mitochondria without affecting respiration supported by other substrates. This compound emerged as a lead compound due to its high potency and specificity.

Subsequent to its initial characterization, this compound has been instrumental in numerous studies exploring the role of the MPC in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[2][3] While other MPC inhibitors, such as MSDC-0160, have advanced to clinical trials, this compound has primarily remained a valuable tool for preclinical research, helping to validate the MPC as a therapeutic target.[4][5] There is no publicly available information to suggest that this compound itself has been evaluated in human clinical trials.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the mitochondrial pyruvate carrier, a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle.

The proposed mechanism of inhibition involves the interaction of the activated double bond in the thiazolidine structure of this compound with a critical cysteine residue on the MPC. Spectroscopic analysis has shown that the absorbance spectrum of this compound is significantly altered by the addition of the sulfhydryl-containing compound β-mercaptoethanol, which supports the hypothesis of a covalent but reversible interaction with a thiol group on the carrier protein.

By blocking the MPC, this compound effectively decouples glycolysis from mitochondrial oxidative phosphorylation, forcing cells to rely on alternative metabolic pathways.

Signaling Pathway of MPC Inhibition

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, primarily from the foundational study by Hildyard et al. (2005).

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Species/Tissue | Reference |

| Ki for MPC | <0.1 µM | Rat Liver Mitochondria | |

| Ki from inhibitor titrations | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |

| Concentration of inhibitor binding sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria |

Table 2: Specificity of this compound

| Transporter | Effect | Concentration | Species/Tissue | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | Potent Inhibition | Nanomolar | Rat | |

| Monocarboxylate Transporter 1 (MCT1) | Inhibition | >4 orders of magnitude higher than for MPC | Rat Red Blood Cells | |

| Respiration with other substrates (e.g., succinate) | No Inhibition | Not applicable | Rat Mitochondria |

Table 3: MPC Content in Different Tissues (Determined by [³H]-methoxy-GW450863X binding)

| Tissue | MPC Content (pmol/mg protein) | Species | Reference |

| Heart | 56 | Rat | |

| Kidney | 40 | Rat | |

| Liver | 26 | Rat | |

| Brain | 20 | Rat |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Measurement of Pyruvate-Supported Mitochondrial Respiration

This protocol is adapted from the methods described by Hildyard et al. (2005).

Objective: To determine the effect of this compound on oxygen consumption by isolated mitochondria using pyruvate as a substrate.

Materials:

-

Isolated mitochondria (e.g., from rat heart or liver)

-

Respiration buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2)

-

Substrates: Pyruvate, Malate

-

ADP

-

This compound stock solution (in DMSO)

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Calibrate the oxygen electrode system.

-

Add 1-2 mg of mitochondrial protein to the respiration chamber containing pre-warmed respiration buffer.

-

Add malate to a final concentration of 2.5 mM.

-

Add pyruvate to a final concentration of 5 mM to initiate state 2 respiration.

-

Add a known amount of ADP (e.g., 250 nmol) to initiate state 3 respiration (active phosphorylation).

-

Record the rate of oxygen consumption.

-

For inhibitor studies, add varying concentrations of this compound (or DMSO as a vehicle control) to the chamber before the addition of pyruvate.

-

Measure the rate of oxygen consumption in the presence of the inhibitor and calculate the degree of inhibition.

Direct Measurement of Mitochondrial Pyruvate Transport

This protocol is based on the inhibitor-stop method.

Objective: To directly measure the uptake of radiolabeled pyruvate into isolated mitochondria and determine the inhibitory effect of this compound.

Materials:

-

Isolated mitochondria

-

Uptake buffer (e.g., 120 mM KCl, 20 mM MOPS, 1 mM EGTA, pH 7.2)

-

[¹⁴C]-Pyruvate

-

Stop solution (e.g., ice-cold uptake buffer containing a potent MPC inhibitor like UK5099 or a high concentration of this compound to rapidly halt transport)

-

Scintillation fluid and counter

Procedure:

-

Pre-incubate isolated mitochondria in uptake buffer at the desired temperature.

-

Initiate pyruvate transport by adding a mixture of [¹⁴C]-pyruvate and unlabeled pyruvate to the mitochondrial suspension.

-

For inhibitor studies, pre-incubate the mitochondria with this compound for a defined period before adding the pyruvate mixture.

-

At specific time points, rapidly terminate the transport by adding the ice-cold stop solution.

-

Separate the mitochondria from the uptake medium by rapid centrifugation or filtration.

-

Wash the mitochondrial pellet with ice-cold buffer to remove external radioactivity.

-

Lyse the mitochondria and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of pyruvate uptake and the inhibitory constant (Ki) for this compound.

Experimental Workflow for MPC Inhibition Assay

Caption: Workflow for Measuring MPC Inhibition using a Radiotracer Assay.

Chemical Synthesis and Structure-Activity Relationship

Chemical Synthesis

The synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones typically proceeds as follows:

-

Synthesis of the Aldehyde Precursor: The key intermediate would be 5-(4-(acetyl)piperazin-1-yl)-2-nitropyridine-3-carbaldehyde. This would likely be synthesized from a commercially available nitropyridine starting material through a series of functional group manipulations, including nucleophilic aromatic substitution to introduce the piperazine moiety and subsequent formylation.

-

Knoevenagel Condensation: The aldehyde precursor is then reacted with 1,3-thiazolidine-2,4-dione in the presence of a base catalyst (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid) with heating to yield the final product, this compound.

Logical Relationship for a Plausible Synthesis

Caption: Plausible Synthetic Strategy for this compound.

Structure-Activity Relationship (SAR)

The high potency and selectivity of this compound can be attributed to several structural features:

-

Thiazolidinedione Core: This heterocyclic ring system is a common scaffold in various biologically active molecules, including other MPC inhibitors. It is believed to be crucial for the interaction with the MPC.

-

Activated Double Bond: The exocyclic double bond, a result of the Knoevenagel condensation, is electron-deficient and acts as a Michael acceptor. This feature is thought to be responsible for the reversible covalent interaction with a cysteine residue in the MPC binding pocket.

-

Aromatic and Heterocyclic Moieties: The substituted nitropyridine and the fluorophenyl groups, along with the N-acetylpiperazine moiety, contribute to the overall size, shape, and electronic properties of the molecule. These groups likely engage in specific hydrophobic, and polar interactions within the inhibitor binding site of the MPC, enhancing binding affinity and selectivity. The more hydrophobic nature of this compound compared to GW450863X is correlated with its higher potency.

Conclusion

This compound is a landmark compound in the study of mitochondrial metabolism. As a potent and specific inhibitor of the mitochondrial pyruvate carrier, it has provided researchers with an invaluable tool to dissect the intricate roles of pyruvate metabolism in health and disease. This technical guide has summarized the key information regarding its discovery, mechanism of action, quantitative properties, and experimental application. While it has not been developed as a therapeutic agent, the knowledge gained from studies utilizing this compound has undoubtedly paved the way for the clinical development of other MPC inhibitors, highlighting its lasting impact on the field.

References

- 1. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mitochondrial pyruvate carrier inhibitor drives stem cell-like memory CAR T cell generation and enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of GW604714X on Pyruvate-Dependent Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondrial matrix, this compound effectively curtails pyruvate-dependent respiration. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing its effects on mitochondrial function, and illustrates the key signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating mitochondrial metabolism and related therapeutic targets.

Introduction to this compound and the Mitochondrial Pyruvate Carrier

The mitochondrial pyruvate carrier (MPC) is a crucial protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1] The MPC is a heterodimer composed of MPC1 and MPC2 subunits.[2]

This compound is a potent inhibitor of mitochondrial respiration that is specifically supported by pyruvate, with no such effect on respiration driven by other substrates.[3][4] It acts as a highly specific inhibitor of the MPC. The inhibition of the MPC by this compound has significant implications for cellular metabolism and bioenergetics, making it a valuable tool for studying mitochondrial function and a potential therapeutic agent in various diseases.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the mitochondrial pyruvate carrier, thereby blocking the uptake of pyruvate into the mitochondria. This action curtails the availability of pyruvate for conversion to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), a key substrate for the TCA cycle. Consequently, the flux through the TCA cycle and subsequent electron transport chain activity are diminished, leading to a reduction in pyruvate-driven oxygen consumption.

While highly specific for the MPC, this compound has been shown to inhibit the plasma membrane monocarboxylate transporter (MCT1) at concentrations that are over four orders of magnitude greater than those required for MPC inhibition. Additionally, some thiazolidinedione inhibitors, a class to which this compound belongs, have been reported to affect the activity of KATP channels.

Quantitative Data on this compound Inhibition

The potency and specificity of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: Inhibitory Potency of this compound on the Mitochondrial Pyruvate Carrier

| Parameter | Value | Tissue/Organism | Reference |

| Ki | <0.1 nM | Rat Liver & Yeast Mitochondria | |

| Ki | 0.057 ± 0.010 nM | Rat Heart Mitochondria |

Table 2: Mitochondrial Pyruvate Carrier Binding Sites for this compound

| Tissue | Concentration of Inhibitor Binding Sites (pmol/mg protein) | Reference |

| Heart | 56.0 ± 0.9 | |

| Kidney | 40 | |

| Liver | 26 | |

| Brain | 20 |

Table 3: Off-Target Effects of this compound

| Target | Effect | Concentration | Reference |

| Monocarboxylate Transporter 1 (MCT1) | Inhibition of L-lactate transport | 10 µM (reduces initial uptake to 30% of control) |

Experimental Protocols

This section provides detailed methodologies for assessing the effect of this compound on pyruvate-dependent respiration in both isolated mitochondria and whole cells.

Measurement of Oxygen Consumption in Isolated Mitochondria

This protocol describes the use of a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure pyruvate-dependent respiration in isolated mitochondria.

Materials:

-

Isolated mitochondria (from tissue of interest)

-

Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)

-

Substrates: Pyruvate (e.g., 10 mM), Malate (e.g., 2 mM)

-

ADP (e.g., 1 mM)

-

This compound (in appropriate solvent, e.g., DMSO)

-

Inhibitors: Oligomycin (e.g., 1 µg/mL), FCCP (e.g., 1 µM), Rotenone (e.g., 1 µM), Antimycin A (e.g., 1 µM)

-

Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the desired tissue using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).

-

Assay Setup (Seahorse XF):

-

Pre-hydrate the Seahorse XF sensor cartridge overnight.

-

On the day of the assay, add 2-8 µg of mitochondrial protein per well of a Seahorse XF plate.

-

Centrifuge the plate to allow the mitochondria to adhere to the bottom of the wells.

-

Add respiration buffer containing pyruvate and malate to each well.

-

Load the injector ports of the sensor cartridge with ADP, oligomycin, FCCP, and rotenone/antimycin A. Port A can be used for injecting this compound or vehicle control.

-

-

Assay Setup (Clark-type electrode):

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the mitochondrial suspension to the chamber.

-

Add pyruvate and malate to initiate state 2 respiration.

-

Add ADP to initiate state 3 (active) respiration.

-

Add this compound or vehicle control and monitor the change in oxygen consumption rate.

-

Sequentially add oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

-

-

Data Analysis: Calculate the oxygen consumption rate (OCR) in each respiratory state. Compare the OCR in the presence of this compound to the vehicle control to determine the extent of inhibition of pyruvate-dependent respiration.

Seahorse XF Cell Mito Stress Test in Whole Cells

This protocol outlines the procedure for assessing the impact of this compound on mitochondrial respiration in intact cells using the Seahorse XF Analyzer.

Materials:

-

Adherent cells of interest

-

Seahorse XF Cell Culture Microplates

-

Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed assay medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of a pre-hydrated sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.

-

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.

-

-

Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between cells treated with this compound and control cells to determine the effect on cellular bioenergetics.

Signaling Pathways and Logical Relationships

The inhibition of the mitochondrial pyruvate carrier by this compound initiates a cascade of metabolic and signaling events. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Mechanism of this compound action on pyruvate-dependent respiration.

Caption: Experimental workflow for isolated mitochondria respiration assay.

Caption: Downstream signaling effects of MPC inhibition by this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of mitochondrial pyruvate metabolism. Its ability to specifically inhibit the MPC allows for the detailed study of the consequences of blocking this central metabolic hub. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies. Understanding the intricate effects of MPC inhibition, including the downstream signaling consequences, is crucial for elucidating the role of mitochondrial pyruvate transport in health and disease and for the development of novel therapeutic strategies targeting cellular metabolism.

References

- 1. agilent.com [agilent.com]

- 2. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

Unveiling the Molecular Embrace: A Technical Guide to the GW604714X Binding Site on the Mitochondrial Pyruvate Carrier

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the binding site and mechanism of action of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). By integrating structural biology data, quantitative binding affinities, and detailed experimental methodologies, this document serves as a critical resource for researchers engaged in targeting the MPC for therapeutic intervention in metabolic diseases, cancer, and neurodegenerative disorders.

Introduction to the Mitochondrial Pyruvate Carrier and this compound

The mitochondrial pyruvate carrier (MPC) is a pivotal gatekeeper of cellular metabolism, responsible for the transport of pyruvate from the cytosol into the mitochondrial matrix. This transport is the crucial link between glycolysis and the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3] The functional MPC is a heterodimer composed of two subunits, MPC1 and MPC2, embedded in the inner mitochondrial membrane.[4][5]

This compound is a potent thiazolidinedione (TZD) inhibitor of the MPC. It exhibits high specificity for the MPC, with inhibitory constants in the sub-nanomolar range, making it a valuable tool for studying MPC function and a promising scaffold for drug development. Understanding the precise binding interactions of this compound with the MPC is essential for the rational design of next-generation MPC modulators.

Quantitative Analysis of this compound Binding to MPC

The potency of this compound is underscored by its low inhibition constant (Ki) and the defined concentration of its binding sites across different tissues. This quantitative data provides a clear picture of its high-affinity interaction with the MPC.

| Parameter | Value | Species/Tissue | Experimental Method |

| Inhibition Constant (Ki) | < 0.1 nM | Rat Liver & Yeast Mitochondria | Direct measurement of pyruvate transport |

| 0.057 ± 0.010 nM | Rat Heart Mitochondria | Inhibitor titrations of pyruvate-dependent respiration | |

| Concentration of Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | Inhibitor titrations of pyruvate-dependent respiration |

| 40 pmol/mg protein | Rat Kidney Mitochondria | [3H]-methoxy-GW450863X binding assay | |

| 26 pmol/mg protein | Rat Liver Mitochondria | [3H]-methoxy-GW450863X binding assay | |

| 20 pmol/mg protein | Rat Brain Mitochondria | [3H]-methoxy-GW450863X binding assay |

The this compound Binding Pocket: A Structural Perspective

Recent advances in single-particle cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of the human MPC in complex with this compound. These structural insights reveal that this compound binds within the central translocation channel of the MPC, occupying the same pocket as the substrate pyruvate and other inhibitors like UK5099. The inhibitor's extended structure allows it to span nearly the entire cavity, forming extensive interactions with residues from both MPC1 and MPC2 subunits, which likely accounts for its high binding affinity.

The binding of this compound stabilizes the MPC in a matrix-facing conformation. The inhibitor is composed of three heterocyclic moieties (thiazolidinedione, nitropyridine, and acetyl-piperazine) and a fluorophenyl group, each making distinct contacts within the binding site.

Key Interacting Residues

The following tables detail the specific amino acid residues from both MPC1 and MPC2 that are crucial for the binding of this compound.

Table 2: MPC1 Residues Interacting with this compound

| Residue | Type of Interaction with this compound |

| Asn33 | Interaction with the 3-position amine of the thiazolidinedione group. |

| Tyr62 | Interaction with the 2-position carbonyl of the thiazolidinedione group. |

| Phe66 | Close packing interaction with the thiazolidinedione group. |

| Phe69 | T-shaped π-π stacking interaction with the nitropyridine group. |

| Val73 | Hydrophobic interaction with the nitropyridine group. |

Table 3: MPC2 Residues Interacting with this compound

| Residue | Type of Interaction with this compound |

| Phe42 | Interaction with the acetyl-piperazine group. |

| Lys49 | Interaction with the 2-position carbonyl of the thiazolidinedione group. |

| Trp82 | Close packing and π-π stacking interactions with the thiazolidinedione and fluorophenyl groups. |

| Tyr85 | π-π stacking and other interactions with the fluorophenyl and nitropyridine groups. |

| Ser86 | Interaction with the fluorine of the fluorophenyl group. |

| Leu96 | Interaction with the fluorophenyl group. |

Visualizing the Binding and Experimental Workflow

To better illustrate the complex interactions and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: this compound binding interactions with MPC1 and MPC2 residues.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to GW604714X and its Impact on Glucose Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the mitochondrial matrix. By blocking this transport, this compound effectively curtails pyruvate-driven respiration and, consequently, the oxidative metabolism of glucose. This targeted inhibition induces a significant metabolic shift, compelling cells to rely on alternative energy sources such as fatty acids and glutamine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on glucose oxidation, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways.

Introduction

Cellular energy metabolism is a complex and highly regulated network of biochemical reactions. Glucose, a primary energy source, is catabolized through glycolysis in the cytoplasm to produce pyruvate. Under aerobic conditions, pyruvate is transported into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for complete oxidation, a process central to cellular respiration and ATP production. The transport of pyruvate across the inner mitochondrial membrane is mediated by the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex.

This compound has emerged as a powerful research tool for investigating the role of the MPC in cellular metabolism and as a potential therapeutic agent in diseases characterized by metabolic dysregulation. Its high specificity and potency make it an ideal probe for dissecting the consequences of inhibiting mitochondrial pyruvate transport.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the mitochondrial pyruvate carrier. It is a potent, non-competitive inhibitor that binds to the MPC, preventing the translocation of pyruvate from the cytosol into the mitochondrial matrix. This blockade of pyruvate entry has a direct and profound impact on glucose oxidation, as it uncouples glycolysis from the TCA cycle. As a result, the contribution of glucose-derived carbons to mitochondrial respiration is significantly diminished.

Quantitative Impact on Mitochondrial Respiration

The inhibitory potency of this compound on the mitochondrial pyruvate carrier has been quantified in detailed biochemical assays. The following table summarizes the key quantitative data obtained from studies on isolated rat heart mitochondria.

| Parameter | Value | Tissue Source | Reference |

| Inhibition Constant (Ki) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | [Hildyard et al., 2005][1] |

| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | [Hildyard et al., 2005][1] |

These values highlight the exceptional potency and high affinity of this compound for the MPC. The low nanomolar Ki value indicates that very low concentrations of the inhibitor are required to achieve significant inhibition of pyruvate transport.

Impact on Cellular Metabolism: A Metabolic Shift

The inhibition of mitochondrial pyruvate import by this compound triggers a significant metabolic reprogramming within the cell. To compensate for the reduced availability of glucose-derived acetyl-CoA for the TCA cycle, cells upregulate alternative catabolic pathways. This metabolic flexibility is crucial for maintaining cellular energy homeostasis.

Upregulation of Fatty Acid β-Oxidation

With the gateway for glucose-derived pyruvate to the TCA cycle closed, cells increasingly turn to fatty acids as a primary fuel source. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle and are subsequently broken down through β-oxidation to generate acetyl-CoA. This acetyl-CoA then enters the TCA cycle, sustaining mitochondrial respiration and ATP production.

Increased Reliance on Glutaminolysis

Glutamine is another critical substrate that can fuel the TCA cycle in the absence of pyruvate oxidation. Glutamine is converted to glutamate, which is then deaminated to α-ketoglutarate, an intermediate of the TCA cycle. This process, known as glutaminolysis, provides an anaplerotic influx of carbons into the cycle, maintaining its function and supporting cellular energy demands.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on mitochondrial function and glucose metabolism.

Measurement of Pyruvate-Dependent Oxygen Consumption in Isolated Mitochondria

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode to assess the inhibitory effect of this compound on pyruvate-driven respiration.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

-

Respiration Buffer: 125 mM KCl, 20 mM MOPS (pH 7.4), 10 mM Tris-HCl (pH 7.4), 2.5 mM MgCl₂, 2.5 mM KH₂PO₄.

-

Substrates: Pyruvate, Malate.

-

ADP (Adenosine diphosphate).

-

This compound stock solution (in DMSO).

-

Isolated mitochondria (e.g., from rat heart or liver).

-

Clark-type oxygen electrode system.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1 ml of pre-warmed (30°C) respiration buffer to the electrode chamber.

-

Add isolated mitochondria (typically 0.5-1 mg of protein/ml).

-

Add pyruvate (e.g., 5 mM) and malate (e.g., 2.5 mM) as respiratory substrates. Malate is included to replenish TCA cycle intermediates.

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis and measure the rate of active respiration (State 3 respiration).

-

After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4 respiration).

-

To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the chamber before the addition of pyruvate and malate, or after establishing a baseline State 3 respiration.

-

Calculate the rate of oxygen consumption in the presence and absence of the inhibitor to determine the percentage of inhibition. The Ki can be determined by performing inhibitor titrations and analyzing the data using appropriate enzyme kinetics models.

Isotopic Tracer Analysis of Metabolic Flux

This protocol outlines a general approach for using stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose) to trace the metabolic fate of glucose in cultured cells treated with this compound. This technique, known as metabolic flux analysis (MFA), allows for the quantification of the relative contributions of different substrates to cellular metabolism.

Materials:

-

Cell culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM).

-

Stable isotope-labeled substrate (e.g., [U-¹³C₆]-glucose).

-

This compound.

-

Cultured cells of interest.

-

Metabolite extraction solution (e.g., 80% methanol).

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with the medium containing the stable isotope-labeled substrate and varying concentrations of this compound.

-

Incubate the cells for a defined period to allow for the incorporation of the isotopic label into intracellular metabolites.

-

Rapidly quench metabolic activity and extract intracellular metabolites using a cold extraction solution.

-

Analyze the isotopic enrichment of key metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS or LC-MS.

-

The mass isotopomer distributions of these metabolites will reveal the pathways through which the labeled substrate was metabolized.

-

By comparing the labeling patterns in control and this compound-treated cells, the impact of MPC inhibition on glucose oxidation and the compensatory activation of other pathways can be quantified. For instance, a decrease in ¹³C-labeling in citrate and other TCA cycle intermediates derived from [U-¹³C₆]-glucose would indicate a reduction in glucose oxidation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Impact of this compound on Glucose Oxidation

Caption: Inhibition of mitochondrial pyruvate carrier (MPC) by this compound.

Metabolic Shift to Fatty Acid β-Oxidation

Caption: Compensatory upregulation of fatty acid β-oxidation.

Increased Reliance on Glutaminolysis

Caption: Increased glutamine utilization via glutaminolysis.

Experimental Workflow for Isotopic Tracer Analysis

Caption: Workflow for metabolic flux analysis using isotopic tracers.

Conclusion

This compound is an invaluable tool for the study of mitochondrial metabolism. Its high potency and specificity for the mitochondrial pyruvate carrier allow for the precise dissection of the role of glucose oxidation in a variety of physiological and pathological contexts. By inhibiting the entry of pyruvate into the mitochondria, this compound induces a robust and well-characterized metabolic shift towards the utilization of fatty acids and glutamine. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted effects of this potent inhibitor and to further explore the intricacies of cellular energy metabolism. The continued study of this compound and similar MPC inhibitors holds significant promise for the development of novel therapeutic strategies for metabolic diseases.

References

An In-depth Technical Guide to GW604714X: A Potent Inhibitor of the Mitochondrial Pyruvate Carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW604714X is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the translocation of pyruvate from the cytosol into the mitochondrial matrix. This document provides a comprehensive overview of the preliminary studies and literature concerning this compound, focusing on its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used in its characterization. All data is presented in a structured format to facilitate analysis and comparison, and key experimental workflows and signaling pathways are visualized to enhance understanding.

Core Concepts: Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane. By blocking the MPC, this compound prevents pyruvate, the end-product of glycolysis, from entering the mitochondrial matrix. This effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative metabolic pathways for energy production and biosynthesis.[1] The inhibition is highly specific to pyruvate-supported mitochondrial respiration, with minimal effects on respiration driven by other substrates.[2]

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for GW604714X in In-Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter located on the inner mitochondrial membrane. The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking this transport, this compound effectively decouples glycolysis from mitochondrial respiration, forcing cells to rely on alternative metabolic pathways. These application notes provide detailed protocols for utilizing this compound in various in-vitro experimental settings to investigate its effects on cellular metabolism and function.

Mechanism of Action